REACTION_SMILES
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[CH3:7][C:8](=[O:9])[O:10][C:11](=[O:12])[CH3:13].[NH:1]1[C:2](=[O:6])[CH2:3][CH2:4][CH2:5]1>>[N:1]1([C:8]([CH3:7])=[O:9])[C:2](=[O:6])[CH2:3][CH2:4][CH2:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCCN1
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Name
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Type
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product
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Smiles
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CC(=O)N1CCCC1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |